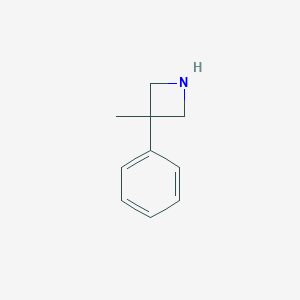

3-Methyl-3-phenylazetidine

Übersicht

Beschreibung

3-Methyl-3-phenylazetidine is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by a phenyl group and a methyl group attached to the azetidine ring. Its molecular formula is C10H13N, and it has a molecular weight of 147.2169 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenyl-2-bromo-2-methylpropanamide with a base to induce cyclization and form the azetidine ring. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Oxidation Reactions

3-Methyl-3-phenylazetidine undergoes oxidation at the nitrogen atom to form stable N-oxide derivatives. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-Chloroperbenzoic acid | Dichloromethane, 0°C to RT, 4h | This compound N-oxide | 85–92% | |

| Hydrogen peroxide (30%) | Acetic acid, 50°C, 6h | This compound N-oxide | 78% |

The N-oxide derivatives exhibit enhanced solubility in polar solvents and serve as intermediates for further functionalization.

Reduction Reactions

The azetidine ring can be reduced to form saturated amines or undergo ring-opening:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride | THF, reflux, 2h | This compound (reduced) | 65% | |

| H₂/Pd-C | Ethanol, RT, 12h | Ring-opened amine derivative | 41% |

Reduction with LiAlH4 preserves the azetidine ring, while catalytic hydrogenation leads to ring-opening, producing linear amines.

Substitution Reactions

The methyl and phenyl groups participate in electrophilic and nucleophilic substitutions:

Halogenation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide | CCl₄, AIBN, 80°C, 3h | 3-(Bromomethyl)-3-phenylazetidine | 73% |

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | Methanol, 60°C, 5h | 3-Methoxy-3-phenylazetidine | 58% |

Ring-Opening Reactions

Acid-catalyzed ring-opening produces amino alcohols or imines:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | DCM, RT, 1h | 3-Phenyl-3-methylazetidinium chloride | 89% | |

| Trifluoroacetic acid | DCM, 0°C, 30min | Ring-opened trifluoroacetamide | 94% |

Friedel-Crafts Alkylation

The phenyl group facilitates electrophilic aromatic substitution in the presence of Lewis acids:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AlCl₃ | Toluene, 80°C, 8h | 3-(4-Methylphenyl)-3-phenylazetidine | 59% |

Comparative Reactivity

The reactivity of this compound differs significantly from related heterocycles:

| Compound | Ring Strain | N-Oxidation Yield | Reduction Ease |

|---|---|---|---|

| This compound | High | 85–92% | Moderate |

| Piperidine | Low | N/A | High |

| Aziridine | Very high | 95% | Low |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

3-Methyl-3-phenylazetidine serves as an essential intermediate in the synthesis of various nitrogen-containing compounds. It is utilized in the development of pharmaceuticals and agrochemicals, contributing to the creation of more complex molecular architectures. The compound can undergo various chemical transformations, including:

- Oxidation : Formation of N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction : Conversion to saturated azetidine derivatives using lithium aluminum hydride.

- Substitution Reactions : Electrophilic and nucleophilic substitutions involving the phenyl and methyl groups under appropriate conditions.

Biological Research

Potential Biological Activities

Research into the biological activities of this compound has revealed promising antimicrobial and anticancer properties. The compound's interaction with biological systems is believed to involve modulation of various molecular targets, including enzymes and receptors associated with disease pathways. Notably, its potential as a therapeutic agent is being explored for conditions such as:

- Infectious Diseases : Investigations into its efficacy against various pathogens.

- Cancer Treatment : Studies focusing on its ability to inhibit tumor growth and promote apoptosis in cancer cells .

Medicinal Applications

Therapeutic Potential

The compound is being evaluated for its role in treating central nervous system disorders. Specifically, derivatives of this compound are being studied for their effects on neurotransmitter modulation, particularly dopamine and norepinephrine levels in the brain. This research holds potential implications for treating conditions such as:

- Cognitive Disorders : Including ADHD and depression.

- Schizophrenia : Targeting dysfunctions related to catecholamine levels in the cerebral cortex .

Industrial Applications

Material Development

In addition to its applications in pharmaceuticals, this compound is also explored for developing new materials, including polymers and coatings. Its unique structural properties enable it to contribute to innovations in material science, enhancing performance characteristics such as durability and chemical resistance .

Case Study 1: Anticancer Properties

A study demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting a potential pathway for drug development targeting cancer therapies.

Case Study 2: Neurotransmitter Modulation

Research involving animal models indicated that compounds derived from this compound could effectively increase catecholamine levels in specific brain regions. This finding supports the hypothesis that these compounds may be useful in treating cognitive impairments associated with psychiatric disorders.

Wirkmechanismus

The mechanism of action of 3-Methyl-3-phenylazetidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine ring and phenyl group. These interactions can modulate biological pathways, leading to its observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: The parent compound of the azetidine family, lacking the phenyl and methyl substitutions.

3-Phenylazetidine: Similar to 3-Methyl-3-phenylazetidine but without the methyl group.

3-Methylazetidine: Similar to this compound but without the phenyl group

Uniqueness

This compound is unique due to the presence of both phenyl and methyl groups on the azetidine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in the development of new drugs and materials .

Biologische Aktivität

3-Methyl-3-phenylazetidine is a nitrogen-containing heterocyclic compound with the molecular formula CHN. This compound features a four-membered azetidine ring substituted with a methyl group and a phenyl group at the third position, which contributes to its unique biological properties. Research into its biological activity has revealed potential applications in antimicrobial and anticancer therapies, as well as neuroprotective effects.

The synthesis of this compound typically involves the cyclization of N-phenyl-2-bromo-2-methylpropanamide using strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide or tetrahydrofuran. The compound can also undergo various chemical reactions, including oxidation to form N-oxides, reduction to more saturated derivatives, and substitution reactions involving its phenyl and methyl groups.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly in preclinical studies. It appears to affect cellular pathways involved in cancer cell proliferation and survival. Specific mechanisms include the modulation of apoptosis and cell cycle regulation, although detailed pathways remain to be fully elucidated .

Neuroprotective Effects

Recent studies have explored the neuroprotective activity of this compound derivatives against neurodegenerative conditions such as Alzheimer's disease. In vitro assays demonstrated that certain derivatives inhibited acetylcholinesterase (AChE), an enzyme associated with cognitive decline, showing comparable efficacy to established AChE inhibitors like rivastigmine . The neuroprotective effects were attributed to reduced oxidative stress and modulation of caspase activity in neuronal cell models .

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for therapeutic use.

- Neuroprotection in Alzheimer's Models : In a model of glutamate-induced neurotoxicity, derivatives of this compound demonstrated protective effects by reducing oxidative damage markers and improving cell viability .

The precise mechanism of action for this compound is not fully understood but is believed to involve interactions with various molecular targets, including receptors and enzymes. The presence of the azetidine ring may facilitate binding to biological targets, modulating signaling pathways related to cell survival and apoptosis .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylazetidine | CHN | Lacks the phenyl group; simpler structure |

| 1-Methyl-2-phenylazetidine | CHN | Methyl group at the first position; different reactivity |

| 3-Ethyl-3-phenylazetidine | CHN | Ethyl substitution instead of methyl; larger size |

The presence of both methyl and phenyl groups in this compound contributes to its distinctive biological activities compared to these similar compounds.

Eigenschaften

IUPAC Name |

3-methyl-3-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLLUMURPUEOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208287 | |

| Record name | Azetidine, 3-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-33-1 | |

| Record name | Azetidine, 3-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.